REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:10])[O:9][CH2:8][CH2:7][CH2:6]1.[OH-].[Na+].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([CH2:8][CH2:7][CH2:6][C:5]([OH:9])=[O:10])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2.3,5.6|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained between 50 and 60° C. for 90 min
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
the reaction mixture was added
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained below 35° C.
|
Type
|
TEMPERATURE
|
Details
|
the pH was maintained between 9 and 9.5 for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered under vacuum
|
Type
|
CUSTOM
|
Details
|
Phenylbutyric acid was precipitated from the aqueous fraction by the addition of ice and hydrochloric acid
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |